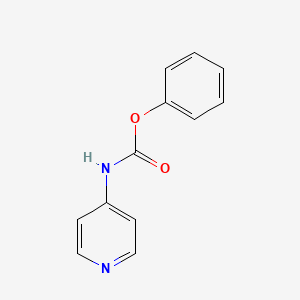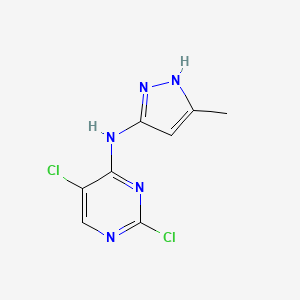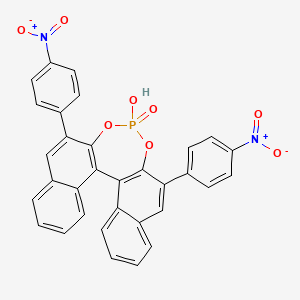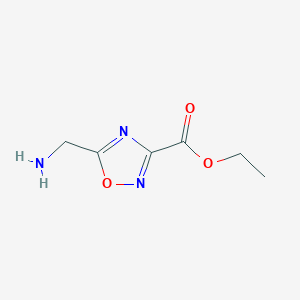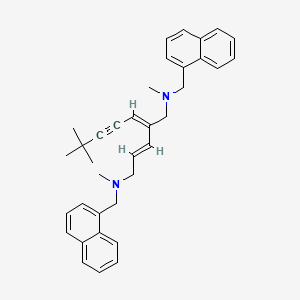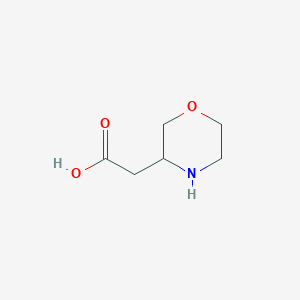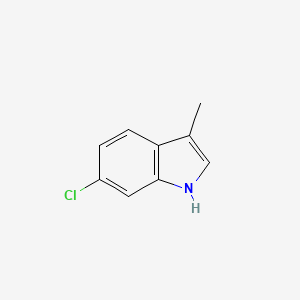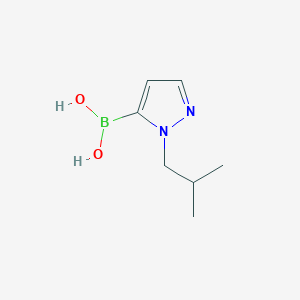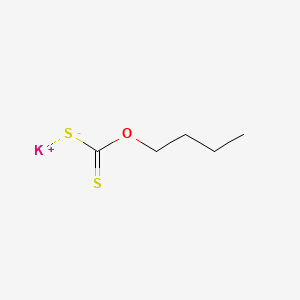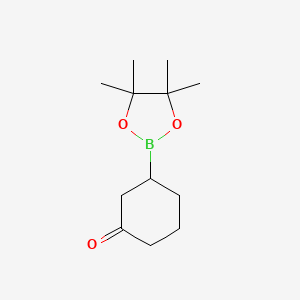
1-(4-Ethynylphenyl)adamantane
Overview
Description
“1-(4-Ethynylphenyl)adamantane” is a compound with the molecular formula C18H20 . It has an average mass of 236.351 Da and a monoisotopic mass of 236.156494 Da . It is a derivative of adamantane, a tricyclic cage compound .
Synthesis Analysis
Adamantane derivatives can be synthesized in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3⋅THF . The synthesis of multifunctional derivatives starting from the adamantane molecule as the main core has been described in detail . The exhaustive one-step bridgehead methylation of adamantane derivatives with tetramethylsilane has also been reported .
Molecular Structure Analysis
Adamantane, the core structure of “1-(4-Ethynylphenyl)adamantane”, is a tricyclic cage compound . It is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure . The crystal structure and dynamic NMR experiments of the most crowded amide obtained gave structural insights into the effect of bulkiness and steric strain on out-of-planarity of amide bonds (16.0°) and the kinetics and thermodynamics of amide bond rotation .
Chemical Reactions Analysis
Adamantane derivatives have been studied for their chemical reactions. For instance, a methylation protocol of adamantane derivatives was investigated and optimized using AlCl3 and tetramethylsilane as the methylation agent .
Scientific Research Applications
Drug Delivery Systems
Adamantane derivatives, including 1-(4-Ethynylphenyl)adamantane, are widely used in the design and synthesis of new drug delivery systems . The adamantane moiety serves as an anchor in the lipid bilayer of liposomes, which has promising applications in targeted drug delivery .
Surface Recognition Studies
Adamantane and its derivatives play a significant role in surface recognition studies . The unique structure of adamantane allows it to interact with various surfaces, making it a valuable tool in these studies .
Liposomes
Liposomes based on or incorporating adamantane derivatives are a focus of current research . These liposomes can be used for targeted drug delivery, enhancing the effectiveness of the treatment .
Cyclodextrins
Cyclodextrins that incorporate adamantane derivatives are another area of interest . These modified cyclodextrins can be used in various applications, from drug delivery to materials science .
Dendrimers
Dendrimers based on adamantane derivatives are also being studied . These dendrimers can be used in a variety of applications, including drug delivery and materials science .
Synthesis of Functional Adamantane Derivatives
Unsaturated adamantane derivatives, such as 1-(4-Ethynylphenyl)adamantane, are highly reactive, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
7. Production of High-Energy Fuels and Oils The high reactivity of unsaturated adamantane derivatives also allows for their use in the production of thermally stable and high-energy fuels and oils .
Antimicrobial Activity
According to recent research, derivatives of adamantane are reported to influence the biofilm formation of certain bacteria, and their antimicrobial activity may be attributed to membranotropic activity .
Mechanism of Action
Target of Action
1-(4-Ethynylphenyl)adamantane is a derivative of adamantane, a class of compounds known for their applications in drug delivery systems and surface recognition .
Mode of Action
It’s known that adamantane derivatives, such as amantadine, work by releasing dopamine from the nerve endings of brain cells and stimulating the norepinephrine response . They also have NMDA receptor antagonistic effects . The exact interaction of 1-(4-Ethynylphenyl)adamantane with its targets and the resulting changes are still under investigation.
Biochemical Pathways
For instance, Amantadine, an adamantane derivative, is used in the treatment of Parkinson’s disease and influenza A virus infection, indicating its involvement in dopaminergic and viral replication pathways .
Pharmacokinetics
The related compound amantadine is well-absorbed orally and widely distributed in the body, including the central nervous system . More research is needed to understand the ADME properties of 1-(4-Ethynylphenyl)adamantane and their impact on its bioavailability.
Result of Action
It’s known that adamantane derivatives can be used to synthesize various functional derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Future Directions
Adamantane and its derivatives, including “1-(4-Ethynylphenyl)adamantane”, have promising applications in the field of targeted drug delivery and surface recognition . The development of novel adamantane-based structures for biological purposes is encouraged . The study of adamantane derivatives is a current topic in designing safe and selective drug delivery systems and molecular carriers .
properties
IUPAC Name |
1-(4-ethynylphenyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20/c1-2-13-3-5-17(6-4-13)18-10-14-7-15(11-18)9-16(8-14)12-18/h1,3-6,14-16H,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSLGVZYLQPJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469932 | |
| Record name | 1-(4-ethynylphenyl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethynylphenyl)adamantane | |
CAS RN |
219831-45-5 | |
| Record name | 1-(4-ethynylphenyl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




